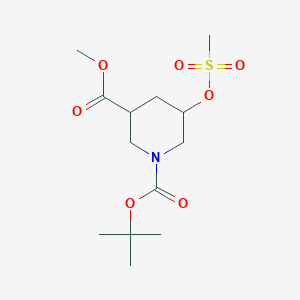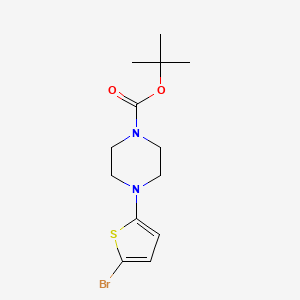
1-(5-Bromo-2-thienyl)-4-Boc-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-thienyl)-4-Boc-piperazine is a chemical compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 5-bromo-2-thienyl group and a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-thienyl)-4-Boc-piperazine typically involves the following steps:
Formation of the 5-bromo-2-thienyl intermediate: This can be achieved by bromination of 2-thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Coupling with piperazine: The 5-bromo-2-thienyl intermediate is then coupled with piperazine in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst under reflux conditions.
Protection with Boc group: The final step involves the protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-2-thienyl)-4-Boc-piperazine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the thienyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a palladium catalyst.
Deprotection reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) are commonly used.
Major Products Formed
Substitution reactions: Products include various substituted thienyl derivatives depending on the nucleophile used.
Deprotection reactions: The major product is the deprotected piperazine derivative.
Applications De Recherche Scientifique
1-(5-Bromo-2-thienyl)-4-Boc-piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-thienyl)-4-Boc-piperazine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or as an inhibitor of specific enzymes. The molecular targets and pathways involved can vary but often include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromo-2-thienyl)piperazine: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.
1-(2-Thienyl)-4-Boc-piperazine: Similar structure but without the bromine atom, resulting in different reactivity and applications.
Uniqueness
1-(5-Bromo-2-thienyl)-4-Boc-piperazine is unique due to the presence of both the bromine atom and the Boc protecting group. This combination allows for selective reactions and protection of the piperazine nitrogen, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C13H19BrN2O2S |
|---|---|
Poids moléculaire |
347.27 g/mol |
Nom IUPAC |
tert-butyl 4-(5-bromothiophen-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H19BrN2O2S/c1-13(2,3)18-12(17)16-8-6-15(7-9-16)11-5-4-10(14)19-11/h4-5H,6-9H2,1-3H3 |
Clé InChI |
GRLHKHODUDAOEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


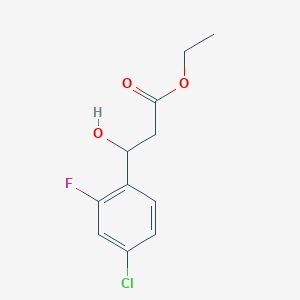
![Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid](/img/structure/B15335187.png)
![3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B15335194.png)

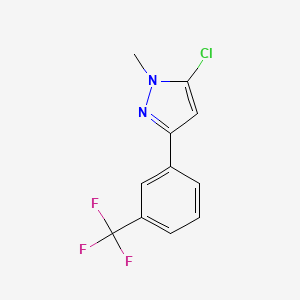
![Methyl 1-Boc-6-[(diphenylmethylene)amino]indole-4-carboxylate](/img/structure/B15335211.png)
![2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335219.png)
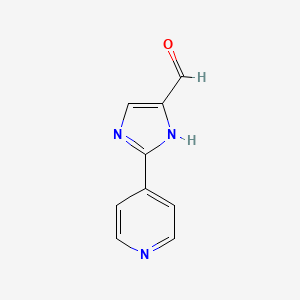
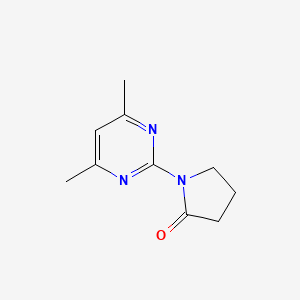
![(R)-2-[(S)-2-Aminopropanamido]propanoic Acid Hydrochloride](/img/structure/B15335231.png)
![[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride](/img/structure/B15335233.png)
![[[3-(Chloromethoxy)propoxy]methyl]benzene](/img/structure/B15335242.png)
